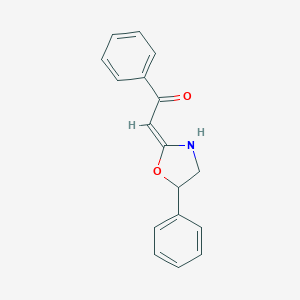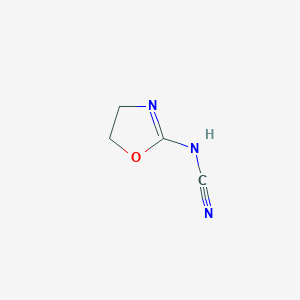
1-Benzyl-3,3-dimethylindoline-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3,3-dimethylindoline-2-one, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBI belongs to the class of indoline derivatives and has a unique structure that makes it a promising candidate for various applications.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3,3-dimethylindoline-2-one has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and as a fluorescent probe in biological imaging. 1-Benzyl-3,3-dimethylindoline-2-one exhibits excellent electron-accepting properties, making it a promising candidate for use in organic solar cells. It has also been used as a fluorescent probe for imaging of lipid droplets in living cells.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3,3-dimethylindoline-2-one is not yet fully understood. However, it is known that 1-Benzyl-3,3-dimethylindoline-2-one can undergo reversible oxidation and reduction reactions, which makes it a suitable candidate for use in redox-active materials. 1-Benzyl-3,3-dimethylindoline-2-one can also act as an electron acceptor in organic solar cells, where it accepts electrons from the donor material and transfers them to the electrode.
Biochemical and Physiological Effects
1-Benzyl-3,3-dimethylindoline-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity levels in vitro, which makes it a promising candidate for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzyl-3,3-dimethylindoline-2-one in lab experiments is its ease of synthesis and purification. 1-Benzyl-3,3-dimethylindoline-2-one can be synthesized using simple and readily available reagents, and its purity can be confirmed using various analytical techniques. However, one of the main limitations of using 1-Benzyl-3,3-dimethylindoline-2-one is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-3,3-dimethylindoline-2-one. One of the most promising areas of research is its use in organic electronics, particularly in the development of high-performance organic solar cells. Another area of research is its use as a fluorescent probe in biological imaging, where it can be used to visualize lipid droplets in living cells. Additionally, further studies are needed to understand the mechanism of action of 1-Benzyl-3,3-dimethylindoline-2-one and its potential biochemical and physiological effects.
Eigenschaften
Molekularformel |
C17H17NO |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
1-benzyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C17H17NO/c1-17(2)14-10-6-7-11-15(14)18(16(17)19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
WWYLREXTPAWMGN-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)



![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)

![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)


